4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid
CAS No.: 1017021-25-8
Cat. No.: VC8391456
Molecular Formula: C15H13NO3S
Molecular Weight: 287.3 g/mol
* For research use only. Not for human or veterinary use.
![4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid - 1017021-25-8](/images/structure/VC8391456.png)
Specification
CAS No. | 1017021-25-8 |
---|---|
Molecular Formula | C15H13NO3S |
Molecular Weight | 287.3 g/mol |
IUPAC Name | 4-[(4-carbamoylphenyl)methylsulfanyl]benzoic acid |
Standard InChI | InChI=1S/C15H13NO3S/c16-14(17)11-3-1-10(2-4-11)9-20-13-7-5-12(6-8-13)15(18)19/h1-8H,9H2,(H2,16,17)(H,18,19) |
Standard InChI Key | QVSMWXCDPOMIQQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CSC2=CC=C(C=C2)C(=O)O)C(=O)N |
Canonical SMILES | C1=CC(=CC=C1CSC2=CC=C(C=C2)C(=O)O)C(=O)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid belongs to the arylthioether class, characterized by a central benzoic acid core substituted at the para position with a sulfanyl (-S-) linked benzyl group. The benzyl moiety further carries a carbamoyl (-CONH₂) group at its distal phenyl ring. The IUPAC name, 4-{[4-(aminocarbonyl)benzyl]sulfanyl}benzoic acid , precisely reflects this arrangement (Fig. 1).
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 1017021-25-8 | |
Molecular Formula | C₁₅H₁₃NO₃S | |
Molecular Weight | 287.33 g/mol | |
InChI Key | QVSMWXCDPOMIQQ-UHFFFAOYSA-N |
The InChI code (1S/C15H13NO3S/c16-14(17)11-3-1-10(2-4-11)9-20-13-7-5-12(6-8-13)15(18)19/h1-8H,9H2,(H2,16,17)(H,18,19)
) confirms the connectivity, highlighting hydrogen-bonding sites at the carbamoyl and carboxylic acid groups .
Synthetic Routes
While explicit synthesis protocols remain undisclosed in public literature, retrosynthetic analysis suggests feasible pathways:
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Nucleophilic substitution: Reaction between 4-mercaptobenzoic acid and 4-(bromomethyl)benzamide under basic conditions.
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Coupling strategies: Use of Mitsunobu or Ullmann-type couplings to install the sulfanyl bridge .
The absence of melting/boiling point data implies challenges in purification, possibly due to thermal instability or high polarity.
Physicochemical and Spectroscopic Properties
Stability and Solubility
The compound’s stability profile remains partially characterized. Storage at room temperature suggests moderate stability, though decomposition pathways under acidic/basic conditions are unexplored. The carboxylic acid and carbamoyl groups confer polarity, predicting solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited aqueous solubility at physiological pH.
Table 2: Predicted Physicochemical Parameters
Parameter | Value | Method |
---|---|---|
LogP | ~2.1 (estimated) | ChemAxon |
PSA | 86.6 Ų | Calculated |
Hydrogen Bond Donors | 3 | Structural |
Spectroscopic Fingerprints
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IR Spectroscopy: Expected peaks include ν(O-H) (2500-3300 cm⁻¹, carboxylic acid), ν(N-H) (~3200 cm⁻¹, carbamoyl), and ν(C=O) (~1700 cm⁻¹ for acid, ~1650 cm⁻¹ for amide) .
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NMR: ¹H NMR would display aromatic protons (δ 7.2–8.1 ppm), methylene (-CH₂-S-, δ ~4.3 ppm), and exchangeable protons from -COOH and -CONH₂ .
Biological Relevance and Hypothetical Applications
Structural Analogues in Therapeutics
The carbamoyl and sulfanyl motifs are pharmacologically significant:
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4-(Aminomethyl)benzoic acid (CAS 56-91-7), a structural analogue, acts as an antifibrinolytic by inhibiting plasminogen activation . The sulfanyl variant may exhibit enhanced membrane permeability due to increased lipophilicity.
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Sulfamoyl benzamidothiazoles demonstrate NF-κB activation as vaccine adjuvants , suggesting potential immunomodulatory roles for sulfanyl-bearing compounds.
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